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molecular formula C2F5IO3S B8549651 2-Iodo-1,1,2,2-tetrafluoroethyl fluorosulfate CAS No. 77570-00-4

2-Iodo-1,1,2,2-tetrafluoroethyl fluorosulfate

Cat. No. B8549651
M. Wt: 325.98 g/mol
InChI Key: WSVMOMLUIHFCSU-UHFFFAOYSA-N
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Patent
US06166157

Procedure details

Ethyl iododifluoroacetate (73.4 g, 74% yield) could also be prepared from 2-iodo-1,1,2,2-tetrafluoroethyl fluorosulfate (130.4 g, 0.4 mol), potassium fluoride (23.2 g, 0.4 mol) and ethanol (150 mL) according to the procedure described in Experiment (3a).
Quantity
130.4 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(F)([O:4][C:5](F)(F)[C:6]([I:9])([F:8])[F:7])(=O)=O.[F-].[K+].[CH2:15]([OH:17])[CH3:16]>>[I:9][C:6]([F:8])([F:7])[C:5]([O:17][CH2:15][CH3:16])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
130.4 g
Type
reactant
Smiles
S(=O)(=O)(OC(C(F)(F)I)(F)F)F
Name
Quantity
23.2 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC(C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 73.4 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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